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Compound of Interest
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Cat. No.: B142984 Get Quote

An In-depth Technical Guide to 6-Phenylpyridin-
3-amine
For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Phenylpyridin-3-amine is a substituted aminopyridine with a phenyl group at the 6-position

of the pyridine ring. This compound is of significant interest in medicinal chemistry and

materials science due to its structural motifs, which are present in a variety of biologically active

molecules and functional materials. The presence of both a phenyl and an amino group on the

pyridine core provides multiple sites for chemical modification, making it a versatile building

block for the synthesis of more complex molecular architectures. This technical guide provides

a comprehensive overview of the known physical and chemical properties of 6-Phenylpyridin-
3-amine, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties
The physical and chemical properties of 6-Phenylpyridin-3-amine are crucial for its handling,

application in synthesis, and for predicting its behavior in various chemical and biological

systems. A summary of its key properties is presented below.
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A compilation of the known and predicted physical properties of 6-Phenylpyridin-3-amine is

provided in Table 1.

Property Value Source

Molecular Formula C₁₁H₁₀N₂ PubChem[1]

Molecular Weight 170.21 g/mol PubChem[1]

Melting Point 104-106 °C ChemicalBook[2]

Boiling Point ~403 °C (Predicted) N/A

Appearance
Likely a solid at room

temperature
Inferred from melting point

Solubility

Expected to be more soluble in

organic solvents (e.g.,

alcohols, DMSO, DMF) than in

water.

General knowledge of

aromatic amines

pKa (of the conjugate acid) ~4-5 (Predicted) N/A

Note: The boiling point and pKa are predicted values based on the structure and properties of

similar aromatic amines. Experimental determination is recommended for precise values.

Chemical Identifiers
Identifier Value Source

CAS Number 126370-67-0 PubChem[1]

IUPAC Name 6-phenylpyridin-3-amine PubChem[1]

Synonyms

2-Phenyl-5-aminopyridine, 5-

Amino-2-phenylpyridine, 6-

Phenyl-3-pyridinamine

ChemicalBook[2]

PubChem CID 2762877 PubChem[1]

Spectroscopic Data
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Spectroscopic analysis is essential for the identification and characterization of 6-
Phenylpyridin-3-amine. While a comprehensive set of experimental spectra for this specific

compound is not readily available in public databases, the expected spectral features can be

predicted based on the analysis of similar compounds and general principles of spectroscopy.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the

molecular structure.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.3 d 1H H-2 (pyridine ring)

~7.9-8.0 m 2H H-2', H-6' (phenyl ring)

~7.3-7.5 m 4H

H-4 (pyridine ring), H-

3', H-4', H-5' (phenyl

ring)

~6.9 dd 1H H-5 (pyridine ring)

~3.8 br s 2H -NH₂

Expected ¹³C NMR Spectral Data (in CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~158 C-6 (pyridine ring)

~146 C-2 (pyridine ring)

~140 C-3 (pyridine ring)

~138 C-1' (phenyl ring)

~129 C-3', C-5' (phenyl ring)

~128 C-4' (phenyl ring)

~127 C-2', C-6' (phenyl ring)

~122 C-5 (pyridine ring)

~115 C-4 (pyridine ring)

Note: The chemical shifts are approximate and can be influenced by the solvent and

concentration. The provided data is based on the analysis of similar aminopyridine derivatives.

[3]

Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups within the molecule.

Expected IR Spectral Data:
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3250 Medium, two bands

N-H stretching (asymmetric

and symmetric) of the primary

amine

3100-3000 Medium to weak C-H stretching (aromatic)

1650-1580 Medium
N-H bending (scissoring) of the

primary amine

1600-1450 Medium to strong
C=C and C=N stretching

(aromatic rings)

1335-1250 Strong
C-N stretching (aromatic

amine)

910-665 Broad, strong N-H wagging

770-730 and 710-690 Strong
C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Expected Mass Spectrum Data:

Molecular Ion (M⁺): An odd molecular ion peak at m/z = 170, consistent with the molecular

weight and the nitrogen rule (an odd number of nitrogen atoms results in an odd nominal

molecular mass).

Major Fragments: Fragmentation is likely to involve the loss of small neutral molecules such

as HCN or H₂CN from the pyridine ring, as well as fragmentation of the phenyl group.

Chemical Properties and Reactivity
The chemical reactivity of 6-Phenylpyridin-3-amine is dictated by the interplay of the electron-

donating amino group and the electron-withdrawing pyridine ring, as well as the phenyl
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substituent.

Basicity
The amino group imparts basic character to the molecule. The lone pair of electrons on the

nitrogen atom can accept a proton. The basicity is expected to be lower than that of aliphatic

amines due to the delocalization of the lone pair into the aromatic pyridine ring. The pKa of the

conjugate acid is predicted to be in the range of 4-5.

Reactivity of the Amino Group
The primary amino group is nucleophilic and can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in

various coupling reactions.

Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the

electron-withdrawing nature of the nitrogen atom. The amino group is an activating, ortho-,

para-directing group. However, the directing effects on the pyridine ring are more complex.

Substitution is likely to occur at the positions ortho and para to the amino group (positions 2

and 4), but the overall reactivity will be low.

Nucleophilic Aromatic Substitution
The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the

positions ortho and para to the ring nitrogen (positions 2 and 6). The presence of the phenyl

group at the 6-position makes this position unreactive to nucleophilic attack.

Cross-Coupling Reactions
6-Phenylpyridin-3-amine can participate in palladium-catalyzed cross-coupling reactions,

which are powerful tools for C-C and C-N bond formation. To utilize this compound in such

reactions, it would typically be converted to a derivative with a suitable leaving group (e.g., a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b142984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


halide). For instance, the corresponding bromo- or chloro-substituted phenylpyridine could be

synthesized and then coupled with various partners.

Experimental Protocols
Detailed experimental protocols for the synthesis of 6-Phenylpyridin-3-amine and its

subsequent reactions are crucial for researchers. The following are generalized procedures

based on well-established synthetic methodologies.

Synthesis of 6-Phenylpyridin-3-amine
A common and efficient method for the synthesis of 6-phenylpyridin-3-amine is the Suzuki-

Miyaura cross-coupling reaction.

Reaction Scheme:

Materials:

6-Bromopyridin-3-amine

Phenylboronic acid

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Potassium carbonate (K₂CO₃) or another suitable base

1,4-Dioxane and water (solvent system)

Inert gas (Argon or Nitrogen)

Procedure:

To a flame-dried Schlenk flask, add 6-bromopyridin-3-amine (1.0 eq), phenylboronic acid (1.2

eq), and potassium carbonate (2.0 eq).

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b142984?utm_src=pdf-body
https://www.benchchem.com/product/b142984?utm_src=pdf-body
https://www.benchchem.com/product/b142984?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142984?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evacuate and backfill the flask with an inert gas three times.

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

Heat the reaction mixture to 80-100 °C with stirring for 12-24 hours, monitoring the reaction

progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes).

Click to download full resolution via product page

Buchwald-Hartwig Amination using a 6-Halopyridin-3-
amine Derivative
The Buchwald-Hartwig amination is another powerful method for forming C-N bonds and could

be used to synthesize derivatives of 6-phenylpyridin-3-amine. For example, reacting 3-amino-

6-chloropyridine with benzene (using a suitable boronic acid derivative of benzene in a Suzuki

coupling is more common for C-C bond formation). A more direct application of Buchwald-

Hartwig would be the reaction of a dihalopyridine followed by amination. However, a more

direct synthesis of the target compound would be the Suzuki coupling described above.

Should one wish to synthesize a derivative, for example, N-aryl-6-phenylpyridin-3-amine, the

following general protocol would be applicable.

Reaction Scheme:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 6-Phenylpyridin-3-amine | C11H10N2 | CID 2762877 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 3-AMINO-6-PHENYLPYRIDINE [chemicalbook.com]

3. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and
Probing” - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [physical and chemical properties of 6-Phenylpyridin-3-
amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142984#physical-and-chemical-properties-of-6-
phenylpyridin-3-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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